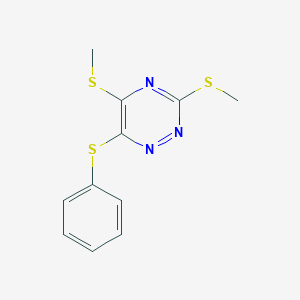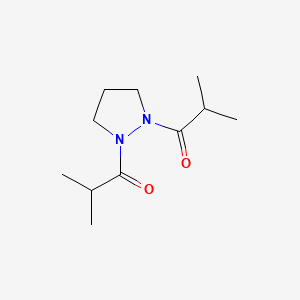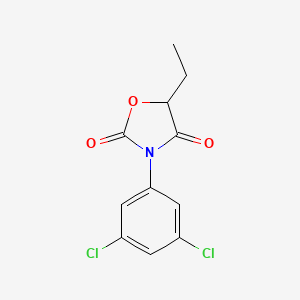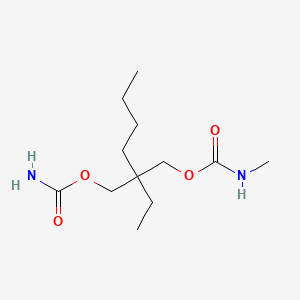
3,5-Bis(methylsulfanyl)-6-(phenylsulfanyl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(methylsulfanyl)-6-(phenylsulfanyl)-1,2,4-triazine is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylsulfanyl)-6-(phenylsulfanyl)-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(methylsulfanyl)-6-(phenylsulfanyl)-1,2,4-triazine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Bis(methylsulfanyl)-6-(phenylsulfanyl)-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(methylsulfanyl)-6-(phenylsulfanyl)-1,2,4-triazine involves its interaction with molecular targets such as enzymes or receptors. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The triazine ring can also interact with various biological pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl modified triazine: Known for its use in lithium-sulfur batteries.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as a catalyst in organic transformations.
Uniqueness
3,5-Bis(methylsulfanyl)-6-(phenylsulfanyl)-1,2,4-triazine is unique due to the presence of both methylsulfanyl and phenylsulfanyl groups, which impart distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
32331-00-3 |
|---|---|
Fórmula molecular |
C11H11N3S3 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
3,5-bis(methylsulfanyl)-6-phenylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C11H11N3S3/c1-15-9-10(13-14-11(12-9)16-2)17-8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
XDCDNFQQZMXGHB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(N=NC(=N1)SC)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)


![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)




![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)




![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
